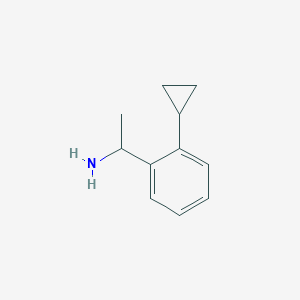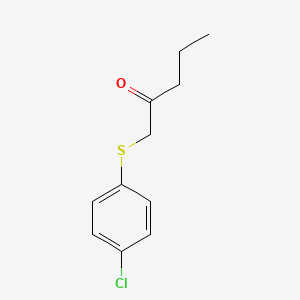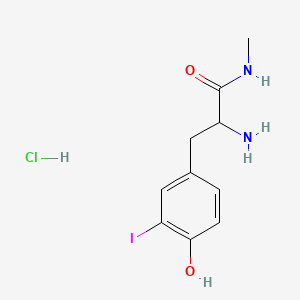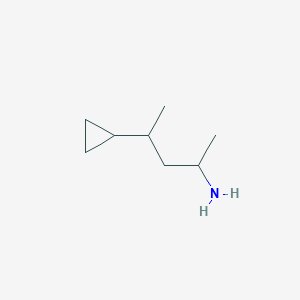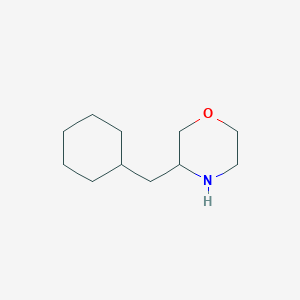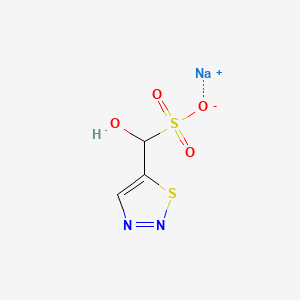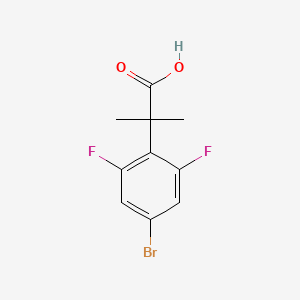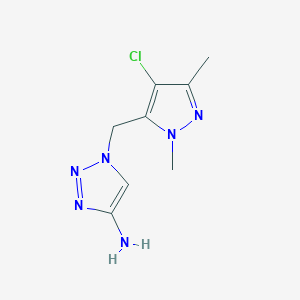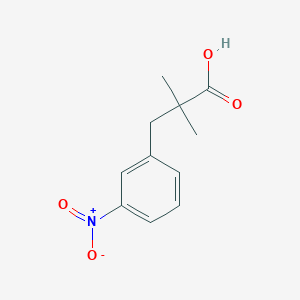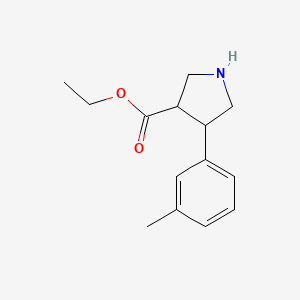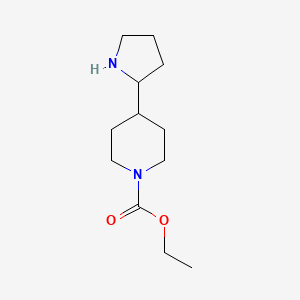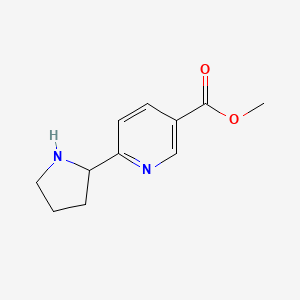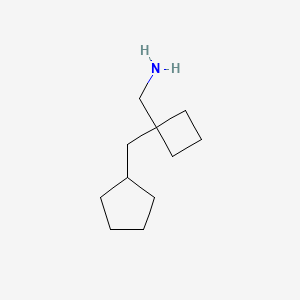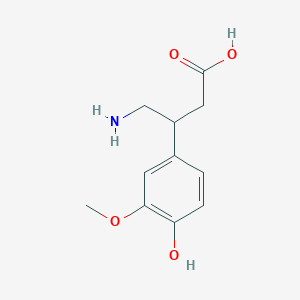
4-Amino-3-(4-hydroxy-3-methoxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobutanoic acid (also known as GABA, γ-aminobutyric acid) is an amino acid derivative. It plays a crucial role as an inhibitory neurotransmitter in the central nervous system. GABA is involved in regulating neuronal excitability, anxiety, and sleep patterns.
Preparation Methods
Synthetic Routes::
Bromination and Substitution:
Industrial Production:: GABA can be synthesized on an industrial scale using similar methods, with optimization for yield and efficiency.
Chemical Reactions Analysis
GABA undergoes various reactions:
Oxidation: GABA can be oxidized to succinic semialdehyde.
Reduction: Reduction of GABA yields 4-aminobutanal.
Substitution: GABA can participate in nucleophilic substitution reactions.
Common Reagents: Sodium borohydride, bromoacetone, p-toluenesulfonic acid.
Major Products: Succinic semialdehyde and 4-aminobutanal.
Scientific Research Applications
GABA has diverse applications:
Neurotransmission: As a neurotransmitter, GABA modulates neuronal activity.
Anxiety and Sleep Disorders: GABAergic drugs are used to manage anxiety and promote sleep.
Epilepsy Treatment: GABA agonists help control seizures.
Muscle Relaxation: GABAergic drugs induce muscle relaxation.
Mechanism of Action
GABA binds to GABA receptors (GABA-A and GABA-B), leading to hyperpolarization of neurons. This inhibits excitatory neurotransmission, promoting relaxation and reducing anxiety.
Comparison with Similar Compounds
GABA is unique due to its specific role as an inhibitory neurotransmitter. Similar compounds include glutamate (an excitatory neurotransmitter) and glycine (another inhibitory neurotransmitter).
Remember that GABA’s significance extends beyond its chemical structure—it profoundly influences brain function and health
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-16-10-4-7(2-3-9(10)13)8(6-12)5-11(14)15/h2-4,8,13H,5-6,12H2,1H3,(H,14,15) |
InChI Key |
BBDYMDUTDYNYPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


